molecular formula C19H25NO3 B1391846 tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 948033-85-0

tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1391846
M. Wt: 315.4 g/mol
InChI Key: GMNMSSYQHRQWMH-UHFFFAOYSA-N
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Description

“tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C19H25NO3 . It has an average mass of 315.407 Da and a monoisotopic mass of 315.183441 Da .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of tert-butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and related compounds has been developed as intermediates for the synthesis of nociceptin antagonists. These methods are applicable for large-scale operations, yielding high-purity enantiomeric compounds (Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, synthesized as cyclic amino acid esters, was characterized using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. These studies revealed detailed structural information about the compound, including its crystallography and stereochemistry (Moriguchi et al., 2014).

Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors is another application. This involved synthesizing a novel N-2 tert-butyl pyrazolospirolactam core through a streamlined synthesis process, which is essential for developing potent ACC inhibitors (Huard et al., 2012).

Preparation of Small Molecule Anticancer Drugs

This compound serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for related compounds was established, highlighting its significance in the development of novel anticancer therapies (Zhang et al., 2018).

Enantioselective Synthesis for Biological Active Alkaloids

The enantiomers of related tert-butyl esters were used in a stereoselective way for synthesizing biologically active alkaloids, demonstrating the versatility of these compounds as chiral building blocks (Passarella et al., 2005).

properties

IUPAC Name

tert-butyl 5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-13-5-6-15-14(11-13)16(21)12-19(15)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNMSSYQHRQWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678301
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

948033-85-0
Record name tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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